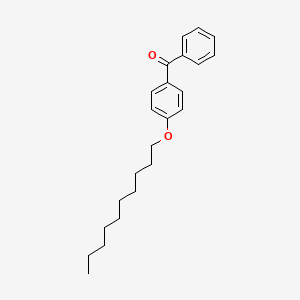![molecular formula C16H10BrN B8181951 8-bromo-7H-benzo[c]carbazole](/img/structure/B8181951.png)
8-bromo-7H-benzo[c]carbazole
Overview
Description
8-Bromo-7H-benzo[c]carbazole: is an organic compound with the molecular formula C16H10BrN and a molecular weight of 296.16 g/mol . It belongs to the class of carbazole derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science . The structure of this compound consists of a carbazole core with a bromine atom substituted at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 8-bromo-7H-benzo[c]carbazole can be achieved through various methods. One common approach involves the bromination of 7H-benzo[c]carbazole using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically proceeds under reflux conditions in an inert atmosphere to ensure the selective bromination at the 8th position .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediates followed by bromination . The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
8-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7H-benzo[c]carbazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms, respectively .
Scientific Research Applications
Chemistry:
8-Bromo-7H-benzo[c]carbazole is used as a building block in the synthesis of more complex organic molecules .
Biology and Medicine:
In biological research, carbazole derivatives, including this compound, are studied for their potential therapeutic properties . They exhibit various biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .
Industry:
In the industrial sector, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices . Its ability to act as a precursor for functional materials makes it valuable in materials science .
Mechanism of Action
The mechanism of action of 8-bromo-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways . The bromine atom at the 8th position can participate in various chemical reactions, leading to the formation of active intermediates . These intermediates can interact with biological molecules, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 7H-benzo[c]carbazole
- 5-bromo-7H-benzo[c]carbazole
- 10-bromo-7H-benzo[c]carbazole
Uniqueness:
8-Bromo-7H-benzo[c]carbazole is unique due to the specific position of the bromine atom, which influences its chemical reactivity and biological activity . Compared to other brominated carbazole derivatives, it offers distinct properties that make it suitable for specific applications in organic electronics and pharmaceuticals .
Properties
IUPAC Name |
8-bromo-7H-benzo[c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)18-16(12)13/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCRTNHVYZSJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


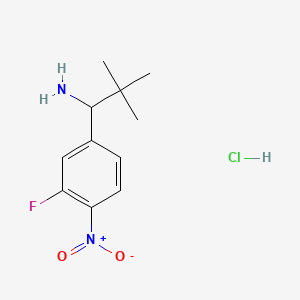
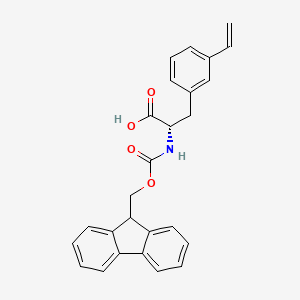
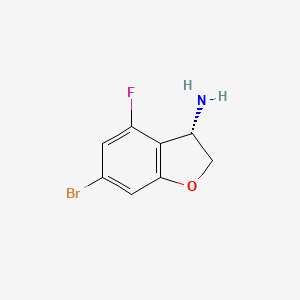

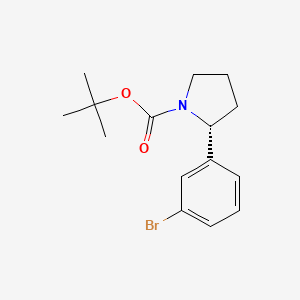
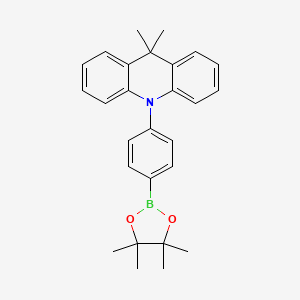
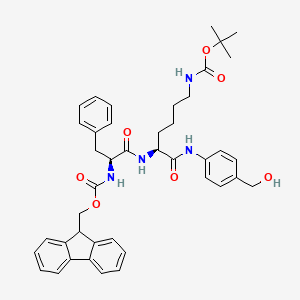
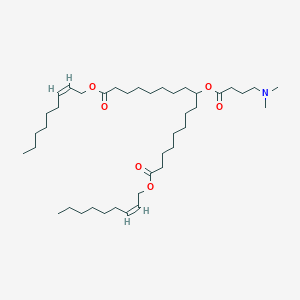
![5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8181933.png)
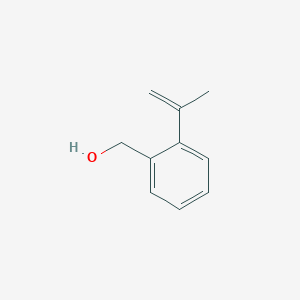
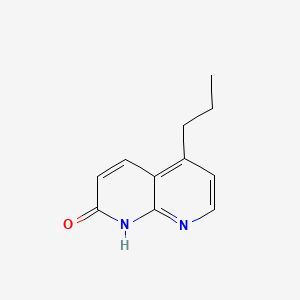
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline)](/img/structure/B8181946.png)
